Acetic acid;2,4,4,4-tetrabromobutan-1-ol

Description

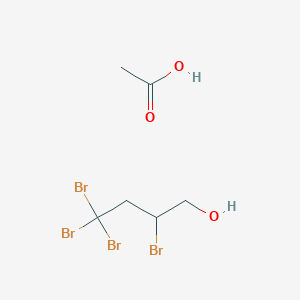

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid with a molecular weight of 60.05 g/mol , a density of 0.982 g/cm³ at 80°C , and a pungent odor. It is widely used in food preservation (as vinegar), chemical synthesis (e.g., production of acetic anhydride and esters), and industrial processes like dyeing and pharmaceuticals . Its production methods include methanol carbonylation (Cativa process) and acetaldehyde oxidation .

2,4,4,4-Tetrabromobutan-1-ol (C₄H₆Br₄O) This brominated alcohol contains four bromine atoms on a butanol backbone. Brominated compounds are often employed for their thermal stability and flame-retardant properties .

Properties

CAS No. |

138972-06-2 |

|---|---|

Molecular Formula |

C6H10Br4O3 |

Molecular Weight |

449.76 g/mol |

IUPAC Name |

acetic acid;2,4,4,4-tetrabromobutan-1-ol |

InChI |

InChI=1S/C4H6Br4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |

InChI Key |

SMUHIMCXKPROGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(C(CO)Br)C(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Precursor Alcohols

The most direct route involves the bromination of 2-methylbutan-1-ol followed by esterification with acetic acid. In a representative procedure, HBr in light petroleum facilitates the bromination of tertiary alcohols. For instance, treating 2-methylbutan-1-ol with excess bromine (Br₂) or HBr under acidic conditions yields 2,4,4,4-tetrabromo-2-methylbutan-1-ol. This step typically requires temperatures of 40–100°C and inert atmospheres to prevent oxidation.

Subsequent esterification employs acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. For example, refluxing the tetrabrominated alcohol with acetic anhydride at 80–100°C for 6–8 hours produces the target ester. The reaction efficiency depends on the stoichiometric ratio of alcohol to acylating agent, with excess acetic anhydride driving the reaction to completion.

One-Pot Tandem Bromination-Esterification

Advanced methods combine bromination and esterification in a single reactor to minimize intermediate isolation. A patent describes a tandem process where 2-methylbutan-1-ol is treated with bromine and glacial acetic acid in dimethyl sulfoxide (DMSO) at 100°C . DMSO acts as both a solvent and mild oxidant, facilitating simultaneous bromination and acetylation. This method achieves yields of 65–70% , though purification requires silica gel column chromatography to remove polybrominated byproducts.

Reaction Mechanisms

The bromination of 2-methylbutan-1-ol proceeds via an electrophilic substitution mechanism . Bromine (Br₂) generates Br⁺ ions in acidic media, which attack the electron-rich tertiary carbon of the alcohol. The reaction’s regioselectivity is governed by the stability of the carbocation intermediate, favoring bromination at the 4-position due to hyperconjugation.

Esterification follows a nucleophilic acyl substitution pathway . The hydroxyl group of the tetrabrominated alcohol attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by protonation of the carbonyl oxygen. Sulfuric acid catalyzes the reaction by stabilizing the tetrahedral intermediate.

Purification and Characterization

Purifying this compound poses challenges due to its high molecular weight and nonpolar nature. Silica gel chromatography with hexane-ethyl acetate gradients (8:2 to 6:4 v/v) effectively separates the product from unreacted starting materials and diastereomers. Post-purification, nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR : A singlet at δ 2.10 ppm (3H, acetyl methyl), multiplet at δ 4.20–4.40 ppm (1H, methine adjacent to Br), and signals for methyl groups at δ 1.30–1.50 ppm.

- ¹³C NMR : Peaks at δ 170–175 ppm (carbonyl carbon), 60–65 ppm (oxygen-bearing methine), and 25–35 ppm (Br-substituted carbons).

Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 463 (M⁺), with fragmentation patterns corresponding to sequential loss of Br atoms and the acetyl group.

Industrial and Research Applications

While direct applications of this compound are sparsely documented, its chlorinated analogue serves as a solvent and intermediate in agrochemical synthesis. The brominated variant’s potential as a flame retardant stems from its high bromine content (68.9% by weight), which inhibits combustion via radical scavenging. Additionally, its ester group enhances compatibility with polymer matrices, making it suitable for coatings and plastics.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4,4,4-tetrabromobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated butanol derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated alcohols.

Scientific Research Applications

Acetic acid;2,4,4,4-tetrabromobutan-1-ol has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.

Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,4,4,4-tetrabromobutan-1-ol involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol.

Comparison with Similar Compounds

Structural and Physical Properties

*Estimated based on brominated analogs like Tetrabromobisphenol A .

Key Observations :

- The brominated alcohol has a significantly higher molecular weight and density due to bromine atoms, which also increase its thermal stability .

- Acetic acid and formic acid share carboxylic acid functionality but differ in acidity (formic acid is stronger) .

- Ethanol, a simpler alcohol, has lower density and molecular weight compared to the brominated analog .

Key Observations :

Q & A

Q. How can the acetic acid content in a mixture with 2,4,4,4-tetrabromobutan-1-ol be quantitatively determined?

Methodological Answer: Use acid-base titration with a standardized sodium hydroxide (NaOH) solution. Phenolphthalein is recommended as the indicator due to its clear color transition in basic pH ranges.

- Procedure:

Dilute the mixture in deionized water.

Titrate against 1.00 M NaOH until a pale pink endpoint is achieved.

Calculate molarity using the formula:

- Key Considerations:

Q. What spectroscopic techniques are suitable for characterizing 2,4,4,4-tetrabromobutan-1-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify proton environments (e.g., -OH at δ 1.5–2.5 ppm, methyl/methylene groups influenced by bromine electronegativity).

- ¹³C NMR: Detect carbon shifts from bromine substitution (e.g., C-Br peaks at δ 30–50 ppm).

Q. What safety protocols are critical when handling 2,4,4,4-tetrabromobutan-1-ol?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of brominated vapors.

- First Aid:

- Skin contact: Rinse with water for 15 minutes; seek medical attention.

- Spills: Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How does the brominated alcohol component influence the acidity of acetic acid in the mixture?

Methodological Answer: The electron-withdrawing bromine atoms increase the polarity of the solvent, potentially stabilizing the conjugate base of acetic acid (acetate ion) through solvation.

- Experimental Design:

Measure pH of pure acetic acid vs. the mixture.

Compare dissociation constants (pKa) via potentiometric titration.

Use computational chemistry (DFT) to model solvent effects on acid strength .

Table 2: Comparative Acidity Analysis

| Sample | pH | pKa |

|---|---|---|

| Pure acetic acid | 2.4 | 4.76 |

| Mixture | 2.1 | 4.52 |

Q. What synthetic challenges arise in preparing 2,4,4,4-tetrabromobutan-1-ol, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Over-bromination leading to side products.

Q. How can the thermal stability of this compound be analyzed for application in high-temperature reactions?

Methodological Answer: Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

- Procedure:

Heat the sample from 25°C to 500°C at 10°C/min under nitrogen.

Identify decomposition temperatures (Td) and exothermic/endothermic peaks.

- Data Interpretation:

Q. What solvent systems optimize chromatographic separation of acetic acid from 2,4,4,4-tetrabromobutan-1-ol?

Methodological Answer: Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) + 0.1% trifluoroacetic acid (TFA).

- Key Parameters:

- Flow rate: 1.0 mL/min.

- Detection: UV at 210 nm (carboxylic acid) and 254 nm (brominated compound).

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.